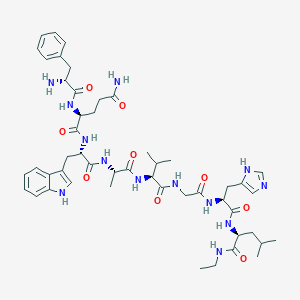
Bispyridoxal tetraphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bispyridoxal tetraphosphate (BPTP) is a coenzyme that plays a vital role in various biological processes. This coenzyme is synthesized from vitamin B6 and is involved in the regulation of enzymatic activities in the body. BPTP is widely used in scientific research for its unique biochemical and physiological effects.
Mechanism Of Action
Bispyridoxal tetraphosphate acts as a coenzyme for various enzymes, which means that it is required for their proper functioning. Bispyridoxal tetraphosphate binds to the active site of enzymes and helps in the catalysis of chemical reactions. Bispyridoxal tetraphosphate also acts as a substrate for the enzyme pyridoxal kinase, which is responsible for the synthesis of vitamin B6.
Biochemical and Physiological Effects:
Bispyridoxal tetraphosphate has various biochemical and physiological effects on the body. It plays a vital role in the metabolism of amino acids, carbohydrates, and lipids. Bispyridoxal tetraphosphate is also involved in the regulation of neurotransmitters and the synthesis of heme. Bispyridoxal tetraphosphate is also essential for the proper functioning of the immune system and the maintenance of healthy skin.
Advantages And Limitations For Lab Experiments
Bispyridoxal tetraphosphate has several advantages for lab experiments. It is readily available and easy to synthesize. Bispyridoxal tetraphosphate is also stable and can be stored for long periods. However, Bispyridoxal tetraphosphate has some limitations for lab experiments. It is expensive and requires specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for the use of Bispyridoxal tetraphosphate in scientific research. One area of research is the role of Bispyridoxal tetraphosphate in the regulation of gene expression. Another area of research is the use of Bispyridoxal tetraphosphate as a therapeutic agent for various diseases, including cancer and neurological disorders. Bispyridoxal tetraphosphate can also be used as a diagnostic tool for the detection of certain diseases.
Conclusion:
Bispyridoxal tetraphosphate is a coenzyme that plays a vital role in various biological processes. It is synthesized from vitamin B6 and is involved in the regulation of enzymatic activities in the body. Bispyridoxal tetraphosphate has various biochemical and physiological effects on the body and is widely used in scientific research. The future directions for the use of Bispyridoxal tetraphosphate in scientific research are promising, and further research is needed to explore its potential applications.
Synthesis Methods
Bispyridoxal tetraphosphate is synthesized by reacting pyridoxal with pyrophosphate. The reaction is catalyzed by the enzyme pyridoxal kinase. The product of this reaction is pyridoxal-5-phosphate, which is further reacted with pyridoxamine to form Bispyridoxal tetraphosphate.
Scientific Research Applications
Bispyridoxal tetraphosphate is widely used in scientific research for its unique properties. It is used as a cofactor for various enzymes, including transaminases, decarboxylases, and racemases. Bispyridoxal tetraphosphate is also used as a substrate for the enzyme pyridoxal kinase, which is essential for the synthesis of vitamin B6.
properties
CAS RN |
118446-89-2 |
|---|---|
Product Name |
Bispyridoxal tetraphosphate |
Molecular Formula |
C16H20N2O17P4 |
Molecular Weight |
636.2 g/mol |
IUPAC Name |
[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H20N2O17P4/c1-9-15(21)13(5-19)11(3-17-9)7-31-36(23,24)33-38(27,28)35-39(29,30)34-37(25,26)32-8-12-4-18-10(2)16(22)14(12)6-20/h3-6,21-22H,7-8H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
CLICQTRICXUYJH-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2=CN=C(C(=C2C=O)O)C |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2=CN=C(C(=C2C=O)O)C |
Other CAS RN |
118446-89-2 |
synonyms |
(bisPL)P4 bispyridoxal tetraphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















